molecular formula C8H16ClNO2 B3132346 cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride CAS No. 3667-38-7

cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride

Cat. No.: B3132346
CAS No.: 3667-38-7
M. Wt: 193.67 g/mol
InChI Key: UGECKKSVDQIZQG-UHFFFAOYSA-N
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Description

cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride: is a zwitterionic compound with a cyclohexane ring in chair conformation. The carboxylate and ammonium groups occupy axial and equatorial positions, respectively . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride involves multiple steps. One common method includes the preparation of an N-tosylated intermediate, followed by further reactions to obtain the desired product . The reaction conditions typically involve the use of specific reagents and controlled environments to ensure the correct formation of the compound.

Industrial Production Methods: : Industrial production methods for this compound often involve large-scale synthesis techniques. These methods are designed to maximize yield and purity while minimizing production costs. The exact details of these methods can vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions: : cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound for specific applications.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .

Major Products Formed: : The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce different derivatives of the compound, while substitution reactions can introduce new functional groups .

Scientific Research Applications

cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride has a wide range of scientific research applications:

Chemistry: : In chemistry, this compound is used in the synthesis of new analogs of arginine vasopressin and other peptides . It serves as a building block for creating complex molecules with specific properties.

Biology: : In biological research, this compound is used to study the structure and function of proteins and enzymes. Its unique properties make it a valuable tool for investigating biochemical pathways .

Medicine: : In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific molecular pathways .

Industry: : In industrial applications, this compound is used in the production of various chemicals and materials. Its versatility makes it a valuable component in manufacturing processes .

Mechanism of Action

The mechanism of action of cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins and enzymes, modulating their activity . This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride is unique due to its specific stereochemistry and zwitterionic nature. These properties contribute to its distinct behavior in chemical reactions and its wide range of applications .

Properties

IUPAC Name

4-(aminomethyl)cyclohexane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c9-5-6-1-3-7(4-2-6)8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGECKKSVDQIZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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